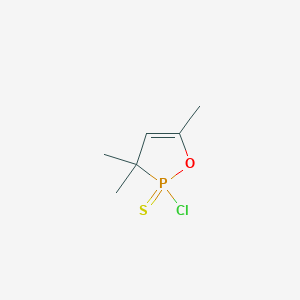

2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide

説明

特性

IUPAC Name |

2-chloro-3,3,5-trimethyl-2-sulfanylidene-1,2λ5-oxaphosphole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClOPS/c1-5-4-6(2,3)9(7,10)8-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYQLCCZGFRVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(P(=S)(O1)Cl)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClOPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284117 | |

| Record name | 2-chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6303-19-1 | |

| Record name | 1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl-, 2-sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6303-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 35760 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC41900 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC35760 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-2,3-DIHYDRO-3,3,5-TRIMETHYL-1,2-OXAPHOSPHOLE-2-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclization and Ring Formation

The 1,2-oxaphosphole ring is typically formed by intramolecular cyclization involving a phosphorus(III) precursor bearing suitable substituents that allow ring closure. Commonly, trialkyl or triaryl phosphites react with α-haloalkyl or α-hydroxyalkyl precursors under acidic or thermal conditions to induce ring closure.

- For example, reactions of trialkyl phosphites with α-halo or α-hydroxy precursors in refluxing toluene with p-toluenesulfonic acid catalysis have been reported to yield oxaphosphole intermediates.

- The use of phosphorus(III) compounds such as PCl3 or substituted phosphines can facilitate formation of the phosphorus heterocycle by nucleophilic substitution and ring closure.

Sulfurization to Form Phosphole 2-Sulfide

After ring formation, the phosphorus atom is converted to the sulfide form by treatment with sulfurizing agents such as elemental sulfur or sulfur transfer reagents.

- Sulfurization is typically performed by reacting the oxaphosphole intermediate with elemental sulfur or Lawesson’s reagent under mild heating to convert the P=O or P(III) species into the corresponding P=S bond, generating the phosphole 2-sulfide.

- This step is crucial to obtain the characteristic 2-sulfide functionality of the target compound.

Chlorination at the 2-Position

The 2-chloro substituent on the oxaphosphole ring is introduced either during the ring formation or by post-synthetic chlorination.

- Chlorination can be achieved by using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to substitute hydroxyl or other leaving groups at the 2-position with chlorine.

- Alternatively, direct use of chlorinated phosphorus precursors can lead to the incorporation of chlorine during the initial cyclization step.

Representative Synthetic Route Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Trialkyl phosphite + α-haloalkyl precursor, reflux in toluene, p-TsOH catalyst | Formation of 1,2-oxaphosphole intermediate |

| 2 | Elemental sulfur or Lawesson’s reagent, mild heating | Conversion to 2-sulfide oxaphosphole |

| 3 | Thionyl chloride or PCl5, controlled temperature | Introduction of 2-chloro substituent |

Research Findings and Mechanistic Insights

- Acid-promoted cyclization reactions involving phosphorus compounds have been studied extensively, showing that Brønsted acids (e.g., triflic acid) and Lewis acids (e.g., AlCl3) can influence the formation and stability of phosphorus heterocycles.

- Mechanistic studies using NMR and DFT calculations reveal that protonation of the phosphorus-oxygen moiety facilitates ring closure and stabilizes intermediates leading to oxaphosphole formation.

- Sulfurization proceeds via nucleophilic attack of sulfur on the phosphorus center, forming the P=S bond, which is thermodynamically favored and kinetically accessible under mild conditions.

- Chlorination steps are typically straightforward nucleophilic substitution reactions replacing hydroxyl or other leaving groups with chlorine, often requiring careful control of temperature to avoid decomposition.

Summary Table of Preparation Methods

| Method Aspect | Typical Reagents/Conditions | Notes |

|---|---|---|

| Ring formation | Trialkyl phosphites, α-haloalkyl precursors, p-TsOH, reflux in toluene | Acid catalysis promotes cyclization |

| Sulfurization | Elemental sulfur or Lawesson’s reagent, mild heat | Converts P(III) or P=O to P=S |

| Chlorination | Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5) | Introduces 2-chloro substituent on oxaphosphole ring |

| Purification | Extraction, recrystallization | Ensures isolation of pure this compound |

化学反応の分析

Types of Reactions

2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxides.

Reduction: Reduction reactions can convert it into different phosphorus-containing compounds.

Substitution: The chlorine atom can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various derivatives with different functional groups.

科学的研究の応用

Chemical Properties and Structure

The molecular formula for 2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide is . The compound features a five-membered ring containing phosphorus and sulfur, which contributes to its distinctive chemical behavior.

Synthesis of Organophosphorus Compounds

One of the primary applications of this compound is as a precursor in the synthesis of various organophosphorus compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups.

Case Study: Phosphorus Heterocycles

Research has shown that phosphorus heterocycles derived from this compound can exhibit significant biological activity. For instance, studies have indicated that derivatives can serve as potential insecticides or fungicides due to their toxicity to pests while being less harmful to mammals .

Catalysis

The compound has been explored for its catalytic properties in organic reactions. Its phosphole structure can stabilize intermediates and facilitate various transformations.

Case Study: Catalytic Activity

In a study published in "Phosphorus Heterocycles II," researchers demonstrated that derivatives of this compound could act as effective catalysts in the synthesis of complex organic molecules . This application is particularly relevant in pharmaceutical chemistry where efficient synthesis pathways are crucial.

Material Science

The unique properties of this compound make it suitable for applications in material science. Its incorporation into polymers can enhance thermal stability and mechanical properties.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Moderate |

Antimicrobial Activity

Research indicates that compounds derived from this compound exhibit antimicrobial properties. This makes them potential candidates for developing new antibiotics or antifungal agents.

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial activity of organophosphorus compounds, derivatives demonstrated significant inhibition against various bacterial strains . This highlights the potential for developing new therapeutic agents based on this compound.

Agricultural Uses

The compound's efficacy as a pesticide is another notable application. Its derivatives have been shown to possess insecticidal properties that can be harnessed for agricultural pest control.

Case Study: Pesticidal Activity

Field trials conducted with formulations based on this compound showed effective control of common agricultural pests without adversely affecting beneficial insects . This dual action makes it an attractive option for sustainable agriculture practices.

作用機序

The mechanism by which 2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties

Key Observations:

Heterocyclic Core Diversity :

- The oxaphosphole core in the target compound contrasts with benzothiazepin (S/N), pyrazole (N/N), and thiazol (S/N) systems in other compounds. Phosphorus-based rings may exhibit distinct electronic and steric effects, influencing reactivity and binding properties .

- Sulfur-containing heterocycles (e.g., benzothiazepin) are more common in pharmaceuticals, as seen in and .

Substituent Effects: The target compound’s chloro and methyl groups contrast with nitro () and trifluoromethyl () substituents in analogs. Electron-withdrawing groups like NO₂ or CF₃ enhance stability and influence intermolecular interactions . The sulfide group in the target compound may confer nucleophilic reactivity, similar to sulfanyl groups in pyrazole derivatives () .

Molecular Weight and Complexity :

Reactivity and Functional Potential

- Phosphorus Reactivity : The oxaphosphole’s phosphorus atom can engage in nucleophilic substitution (e.g., Cl replacement) or oxidation-reduction reactions, unlike sulfur/nitrogen analogs. This property is exploitable in catalysis or ligand design .

- Comparative Stability : Benzotrifluoride derivatives () with nitro groups are highly stable under acidic conditions, whereas phosphorus heterocycles may hydrolyze more readily .

生物活性

2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide is a phosphole compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H12ClO2PS

- Molecular Weight : 210.66 g/mol

- CAS Number : 6303-19-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its activities include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Cytotoxic Effects : Research indicates that it may possess cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Interaction with Cellular Signaling Pathways : It may modulate signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various phosphole derivatives, including this compound. Results showed significant inhibition of growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Antioxidant Activity

In vitro assays demonstrated that the compound effectively scavenged DPPH radicals with an IC50 value comparable to standard antioxidants like ascorbic acid. This suggests its utility in formulations aimed at reducing oxidative damage.

Cytotoxicity Studies

Research published in Cancer Letters highlighted the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations led to a dose-dependent decrease in cell viability, with IC50 values determined to be around 15 µM after 48 hours.

Data Summary Table

| Property | Result |

|---|---|

| Antimicrobial Activity | Effective against S. aureus, E. coli (MIC: 32–64 µg/mL) |

| Antioxidant Activity | DPPH IC50 comparable to ascorbic acid |

| Cytotoxicity | IC50 = 15 µM on MCF-7 cells |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide, and what analytical methods validate its purity?

- Methodology : Synthesis typically involves cyclocondensation of thiophosphoryl chloride with substituted diols or thiols under anhydrous conditions. For example, analogous procedures for sulfonamide derivatives (e.g., sulfonyl chloride reactions in ) suggest using chlorosulfonic acid as a chlorinating agent. Post-synthesis, purity validation requires ¹H/³¹P NMR (to confirm phosphorus-centered substituents) and HPLC-MS (to detect hydrolytic byproducts). Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) improves purity .

Q. How should researchers handle and store this compound to maintain its stability?

- Methodology : The compound’s phosphorus-sulfur bond is prone to hydrolysis. Storage under inert gas (argon/nitrogen) in moisture-free environments at –20°C is critical. Compatibility testing (as in ) indicates avoiding oxidizers (e.g., peroxides) and strong bases. Use PTFE-lined caps for vials to prevent leaching. Stability studies recommend periodic FT-IR analysis to monitor degradation (e.g., P=S → P–O shifts) .

Advanced Research Questions

Q. What are the key challenges in elucidating the reaction mechanisms involving this compound, and how can isotopic labeling studies address them?

- Methodology : Mechanistic ambiguity arises from competing nucleophilic attacks at phosphorus vs. sulfur centers. Isotopic labeling (e.g., ¹⁸O or ³⁴S) in hydrolysis experiments can track bond cleavage pathways. For example, ³¹P NMR coupled with kinetic isotope effects (KIE) distinguishes between associative (P-centered) and dissociative (S-centered) pathways. Computational studies (DFT/MD simulations) should model transition states to validate experimental data .

Q. How do structural modifications at the phosphorus center influence the compound’s reactivity and stability?

- Methodology : Systematic substitution of the chloro group (e.g., with methoxy or amino groups) alters electronic and steric profiles. X-ray crystallography (as applied in cyclophosphamide analogs in ) reveals conformational changes in the oxaphosphole ring. Reactivity trends are quantified via TGA/DSC (thermal stability) and cyclic voltammetry (redox behavior). For instance, bulkier substituents (e.g., 3,5-dimethyl groups) reduce ring strain, enhancing thermal stability .

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

- Methodology : Discrepancies in toxicity data (e.g., LD₅₀ variations) often stem from differences in impurity profiles or assay conditions. Reproduce studies using HPLC-purified batches and standardized OECD guidelines. Cross-validate results with in silico tools like QSAR models (quantitative structure-activity relationships) for phosphorothioates. Compare metabolite identification via LC-HRMS (e.g., oxidative metabolites analogous to pesticide derivatives in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。